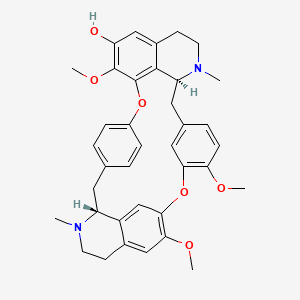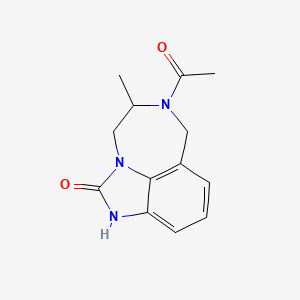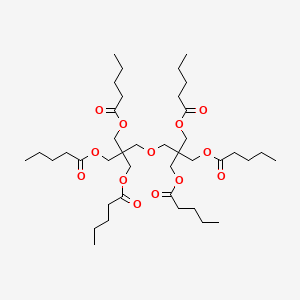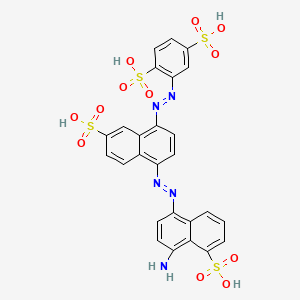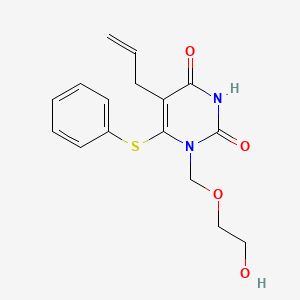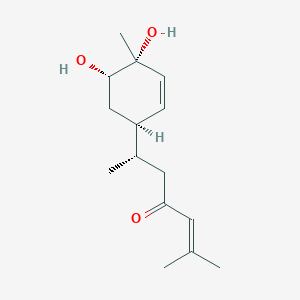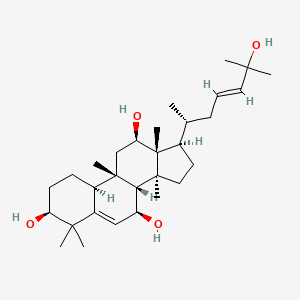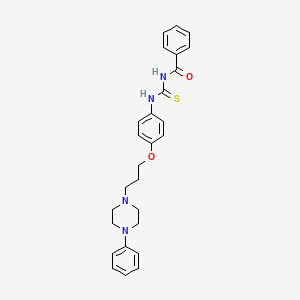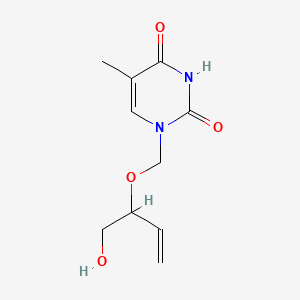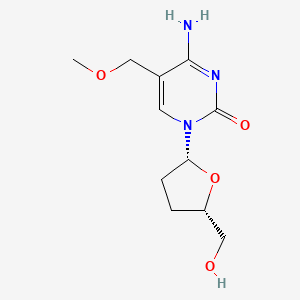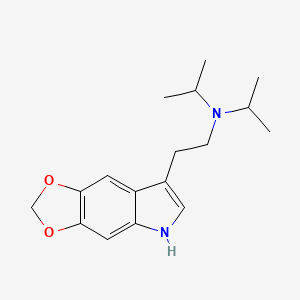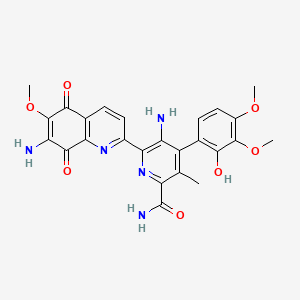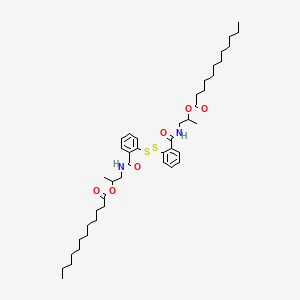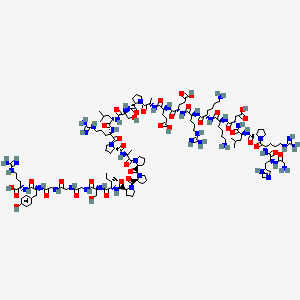
Fibrin-derived peptide bbeta15-42
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FX-06 is a synthetic peptide derived from the fibrin Bbeta chain, specifically the peptide Bβ 15–42. This compound has garnered significant attention due to its potential therapeutic applications, particularly in addressing diseases associated with capillary leak and endothelial barrier dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions
FX-06 is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the desired peptide chain. The synthesis typically employs solid-phase peptide synthesis (SPPS), a method that allows for the efficient and precise assembly of peptides. The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions, coupling reagents to facilitate the formation of peptide bonds, and cleavage reagents to release the peptide from the solid support .
Industrial Production Methods
Industrial production of FX-06 follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the peptide. This includes the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for drying the final product .
Chemical Reactions Analysis
Types of Reactions
FX-06 primarily undergoes interactions with proteins and cellular receptors rather than traditional chemical reactions like oxidation or reduction. Its primary mode of action involves binding to VE-Cadherin, a protein found in endothelial cells .
Common Reagents and Conditions
The synthesis of FX-06 involves common peptide synthesis reagents such as:
Fmoc-protected amino acids: Used to build the peptide chain.
Coupling reagents: Such as HBTU or DIC, to facilitate peptide bond formation.
Cleavage reagents: Such as trifluoroacetic acid (TFA), to release the peptide from the solid support.
Major Products Formed
The major product formed from the synthesis of FX-06 is the peptide itself, which is then purified and characterized to ensure its structural integrity and biological activity .
Scientific Research Applications
FX-06 has a broad spectrum of potential applications in scientific research, particularly in the fields of medicine and biology. Some of its notable applications include:
Treatment of COVID-19: FX-06 has been investigated for its potential to treat patients with COVID-19 by restoring endothelial barrier function and preventing vascular leak
Biodefense: FX-06 is being explored as a medical countermeasure against high-priority biothreats, including chemical agents and acute radiation exposure
Ischemia/Reperfusion Injury: FX-06 has shown promise in mitigating the effects of ischemia/reperfusion injury by protecting endothelial cells and reducing inflammation.
Dengue Shock Syndrome: FX-06 has been studied for its potential to improve survival and reduce capillary leak in animal models of dengue-induced shock.
Mechanism of Action
FX-06 exerts its effects by binding to VE-Cadherin, a protein located on the surface of endothelial cells. This binding restores the barrier function of the endothelium, preventing vascular leak and leukocyte transmigration. By stabilizing the endothelial barrier, FX-06 helps to mitigate the severity of conditions associated with increased vascular permeability, such as inflammation, hemorrhage, and shock .
Comparison with Similar Compounds
FX-06 is unique in its specific interaction with VE-Cadherin and its ability to restore endothelial barrier function. Similar compounds that also target endothelial cells and vascular permeability include:
Angiopoietin-1: A protein that promotes blood vessel stability and reduces permeability.
Sphingosine-1-phosphate: A lipid signaling molecule that enhances endothelial barrier function.
VEGF inhibitors: Compounds that inhibit vascular endothelial growth factor to reduce vascular permeability
In comparison to these compounds, FX-06’s unique peptide structure and specific binding to VE-Cadherin make it a promising candidate for therapeutic applications in conditions involving endothelial dysfunction.
Properties
CAS No. |
88650-17-3 |
|---|---|
Molecular Formula |
C133H216N44O38 |
Molecular Weight |
3039.4 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C133H216N44O38/c1-9-71(6)105(122(207)170-90(66-178)106(191)152-64-100(183)150-63-99(182)151-65-101(184)157-87(58-74-36-38-76(180)39-37-74)114(199)165-84(129(214)215)29-17-49-149-133(143)144)171-121(206)95-33-21-53-175(95)127(212)97-35-23-55-177(97)128(213)96-34-22-54-176(96)124(209)73(8)155-118(203)92-30-19-51-173(92)125(210)82(27-15-47-147-131(139)140)163-112(197)85(56-69(2)3)166-117(202)91(67-179)169-120(205)93-31-18-50-172(93)123(208)72(7)154-107(192)80(40-42-102(185)186)161-111(196)81(41-43-103(187)188)162-110(195)79(26-14-46-146-130(137)138)159-108(193)77(24-10-12-44-134)158-109(194)78(25-11-13-45-135)160-116(201)89(60-104(189)190)167-113(198)86(57-70(4)5)168-119(204)94-32-20-52-174(94)126(211)83(28-16-48-148-132(141)142)164-115(200)88(156-98(181)61-136)59-75-62-145-68-153-75/h36-39,62,68-73,77-97,105,178-180H,9-35,40-61,63-67,134-136H2,1-8H3,(H,145,153)(H,150,183)(H,151,182)(H,152,191)(H,154,192)(H,155,203)(H,156,181)(H,157,184)(H,158,194)(H,159,193)(H,160,201)(H,161,196)(H,162,195)(H,163,197)(H,164,200)(H,165,199)(H,166,202)(H,167,198)(H,168,204)(H,169,205)(H,170,207)(H,171,206)(H,185,186)(H,187,188)(H,189,190)(H,214,215)(H4,137,138,146)(H4,139,140,147)(H4,141,142,148)(H4,143,144,149)/t71-,72-,73-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-/m0/s1 |
InChI Key |
VMBMPWDYGGTLGE-YCDUMSDXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8=CN=CN8)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CN=CN8)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


